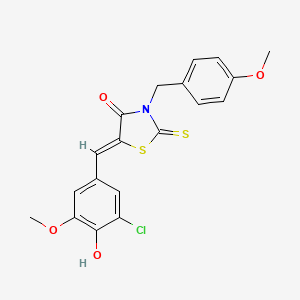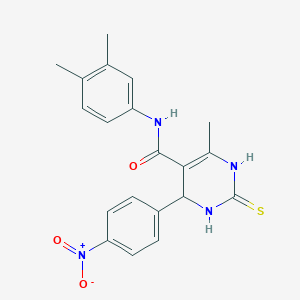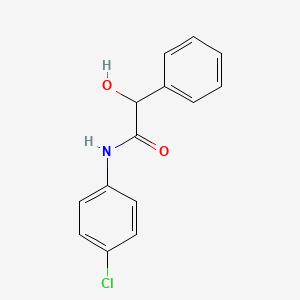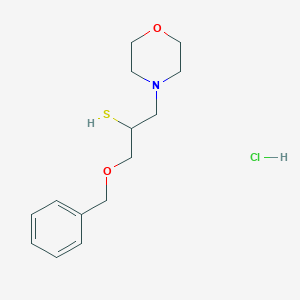![molecular formula C14H9BrFN3O3S B4965026 2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide CAS No. 6388-92-7](/img/structure/B4965026.png)
2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thioamide family and has a molecular weight of 443.34 g/mol.
作用机制
The mechanism of action of 2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide involves its ability to inhibit protein tyrosine phosphatases. This inhibition leads to the activation of various cellular signaling pathways, which can result in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide have been studied extensively. This compound has been found to induce apoptosis in cancer cells by activating various cellular signaling pathways. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide is its potential as an anti-cancer agent. This compound has been found to induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied before it can be used in clinical settings.
未来方向
There are several future directions for the study of 2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide. One of the main areas of research is the development of new cancer therapies based on this compound. Additionally, further studies are needed to determine the potential toxicity of this compound and its effects on normal cells. Finally, more research is needed to explore the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide is a promising compound with potential applications in various fields of scientific research. Its ability to inhibit protein tyrosine phosphatases and induce apoptosis in cancer cells makes it a promising candidate for the development of new cancer therapies. However, further studies are needed to determine its potential toxicity and its effects on normal cells.
合成方法
The synthesis of 2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide involves the reaction of 4-fluoro-3-nitroaniline with carbon disulfide in the presence of sodium hydroxide to form 4-fluoro-3-nitrophenyl isothiocyanate. This intermediate is then reacted with 2-bromobenzoyl chloride to form the final product, 2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide.
科学研究应用
2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide has been found to have potential applications in various fields of scientific research. It has been studied as an inhibitor of protein tyrosine phosphatases, which are enzymes involved in regulating cellular signaling pathways. This compound has also been studied for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN3O3S/c15-10-4-2-1-3-9(10)13(20)18-14(23)17-8-5-6-11(16)12(7-8)19(21)22/h1-7H,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCAXRQIMZRVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367637 |
Source


|
| Record name | STK004731 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide | |
CAS RN |
6388-92-7 |
Source


|
| Record name | STK004731 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4964949.png)


![ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4964982.png)


![1'-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4964989.png)
![4-(4-fluorophenyl)-1-[2-(4-methoxyphenyl)-1-methylethyl]-1,2,3,6-tetrahydropyridine](/img/structure/B4964990.png)
![N-[(allylamino)carbonothioyl]-2-furamide](/img/structure/B4964993.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-butyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4964997.png)


![2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate](/img/structure/B4965040.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(2-hydroxyethyl)benzamide](/img/structure/B4965049.png)